molecular formula C11H10ClNO2 B13333681 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole

Cat. No.: B13333681
M. Wt: 223.65 g/mol
InChI Key: YYMFHCJGHOZBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a chloromethyl group at the 4-position and a methoxyphenyl group at the 5-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a chloromethylating agent under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-5-phenylisoxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(Bromomethyl)-5-(3-methoxyphenyl)isoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    5-(3-Methoxyphenyl)isoxazole: Lacks the chloromethyl group, affecting its potential for substitution reactions.

Uniqueness

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-(chloromethyl)-5-(3-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3

InChI Key

YYMFHCJGHOZBIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NO2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.